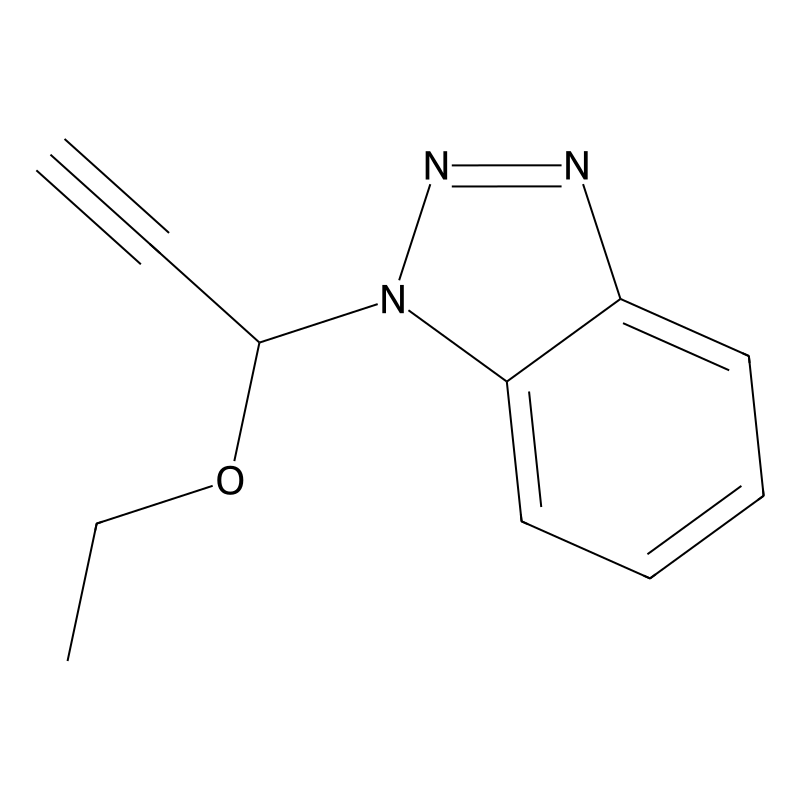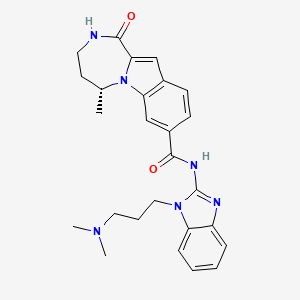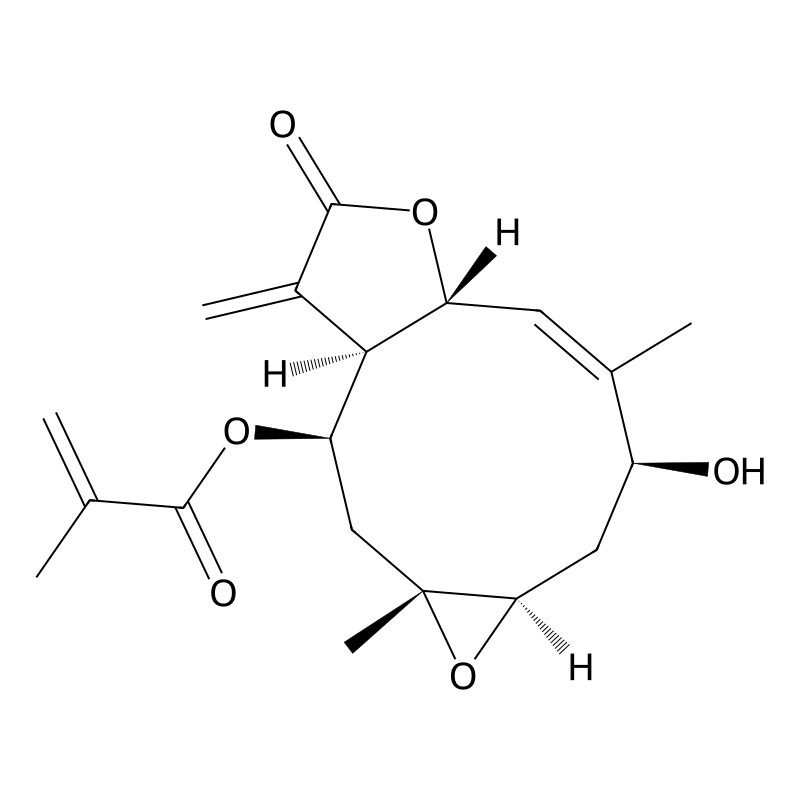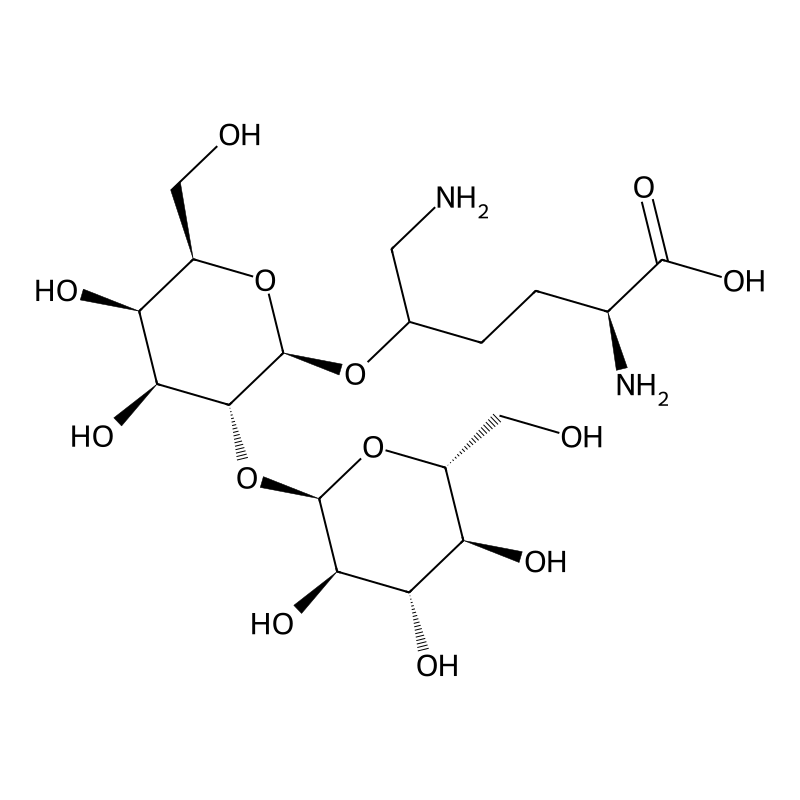1-(1-Ethoxy-2-propynyl)-1H-benzotriazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1-(1-Ethoxy-2-propynyl)-1H-benzotriazole is a chemical compound characterized by its unique structure, which includes a benzotriazole moiety and an ethoxy-substituted propynyl group. This compound is notable for its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. Benzotriazoles are known for their ability to act as stabilizers and UV absorbers, making them valuable in the formulation of coatings and plastics.
Potential Use as a Corrosion Inhibitor:
Limited research suggests 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole (1-EBz-OEt) might possess properties that make it a potential corrosion inhibitor for metals. A study published in the journal "Materials Chemistry and Physics" investigated the adsorption behavior of 1-EBz-OEt on mild steel surfaces. The study found that 1-EBz-OEt formed a protective film on the steel surface, potentially hindering corrosion []. However, further research is necessary to fully understand its effectiveness and the underlying mechanisms involved.
Potential Use as an Antibacterial Agent:
Preliminary studies suggest 1-EBz-OEt might exhibit antibacterial properties. A study published in "Letters in Organic Chemistry" explored the synthesis and antibacterial activity of various benzotriazole derivatives, including 1-EBz-OEt. The study found that 1-EBz-OEt exhibited moderate antibacterial activity against certain bacterial strains []. However, more extensive research is needed to determine its efficacy against a broader range of bacteria and its potential applications in this area.
Other Potential Applications:
While the research on 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole is limited, its unique chemical structure suggests potential applications in other areas beyond corrosion inhibition and antibacterial activity. These potential applications might include:
- Material science: As a potential component in the development of new materials with specific properties.
- Organic synthesis: As a building block for the synthesis of more complex organic molecules with desired functionalities.
- Pharmaceutical research: As a starting point for the design and development of novel therapeutic agents.
The chemical reactivity of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole is primarily influenced by the presence of the benzotriazole ring, which can participate in various reactions:
- Nucleophilic Substitution: The ethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Electrophilic Aromatic Substitution: The benzotriazole moiety can act as an electrophile in reactions with nucleophiles.
- Deprotonation Reactions: The acidic hydrogen atoms in the benzotriazole ring may be deprotonated under basic conditions, facilitating further reactions.
These reactions enable the compound to serve as a versatile intermediate in synthetic chemistry.
Benzotriazole derivatives, including 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole, have been studied for their biological activities. Some key points include:
- Antimicrobial Activity: Certain benzotriazole compounds exhibit antimicrobial properties, making them potential candidates for pharmaceutical development.
- Antioxidant Properties: The presence of the benzotriazole ring can contribute to antioxidant activity, which is beneficial in preventing oxidative stress in biological systems.
- Enzyme Inhibition: Some derivatives may inhibit specific enzymes, impacting various biochemical pathways.
Further research is needed to elucidate the specific biological mechanisms and potential therapeutic applications of this compound.
The synthesis of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole can be achieved through several methods:
- Alkylation Reactions: The compound can be synthesized by alkylating benzotriazole with an appropriate alkyl halide (e.g., 1-bromo-2-propynyl ethyl ether) under basic conditions.
- Coupling Reactions: Another method involves coupling reactions where benzotriazole is reacted with propargyl alcohol derivatives in the presence of catalysts such as palladium or copper.
These methods allow for the efficient production of the compound while maintaining high yields and purity.
1-(1-Ethoxy-2-propynyl)-1H-benzotriazole has several notable applications:
- UV Stabilizers: Due to its ability to absorb UV light, this compound is used as a stabilizer in plastics and coatings to prevent degradation from sunlight exposure.
- Pharmaceutical Intermediates: Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.
- Agricultural Chemicals: It may also find applications in agrochemicals as a protective agent against UV radiation.
Research on interaction studies involving 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole focuses on its ability to interact with biological molecules. Key findings include:
- Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its potential therapeutic uses.
- Reactivity with Nucleophiles: Understanding its reactivity with various nucleophiles can help predict its behavior in biological systems and its potential toxicity.
These studies are essential for assessing the safety and efficacy of this compound in practical applications.
Several compounds share structural similarities with 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1H-Benzotriazole | Basic structure without additional substituents | Commonly used as a UV stabilizer |
| 2-(2-Ethoxypropynyl)-benzothiazole | Contains a thiazole ring instead of a triazole | Exhibits different biological activities |
| 5-Methylbenzotriazole | Methyl group at the 5-position on the benzene ring | Altered reactivity due to steric effects |
Uniqueness
The uniqueness of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole lies in its specific ethoxy and propynyl substitutions on the benzotriazole framework. This configuration influences its chemical reactivity, biological activity, and potential applications compared to other similar compounds. The combination of these functional groups provides distinct properties that may enhance its utility in industrial and pharmaceutical contexts.








